![molecular formula C27H18Cl2N4OS B2382842 7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine CAS No. 478033-82-8](/img/structure/B2382842.png)
7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic molecule It features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of 2,4-Dichlorobenzyl Ether: This can be achieved through nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride and a suitable phenol derivative.
Coupling with Pyrrole and Thiophene: These steps often involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the pyrrole and thiophene moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine: can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzyl ether group can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups will yield corresponding amines.
Aplicaciones Científicas De Investigación
7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
2,4-Dichlorobenzyl Ether Derivatives: Compounds with similar ether linkages but different core structures.
Pyrrole and Thiophene Derivatives: Molecules containing these heterocycles but with different overall structures.
Uniqueness
7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine: is unique due to the combination of its functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.
Propiedades
IUPAC Name |
7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-(3-pyrrol-1-ylthiophen-2-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl2N4OS/c28-20-6-3-19(22(29)15-20)17-34-21-7-4-18(5-8-21)24-9-11-30-26-16-23(31-33(24)26)27-25(10-14-35-27)32-12-1-2-13-32/h1-16H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPXNDCGDYGOCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)OCC6=C(C=C(C=C6)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)

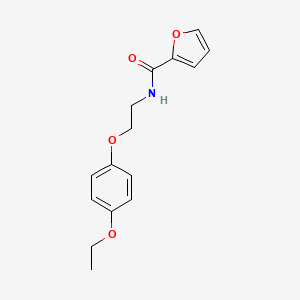
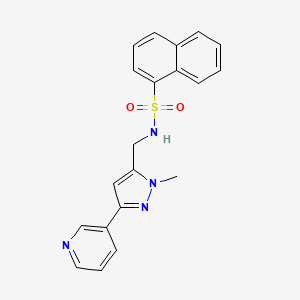
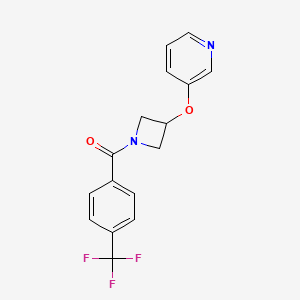
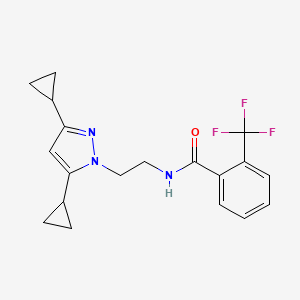

![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)
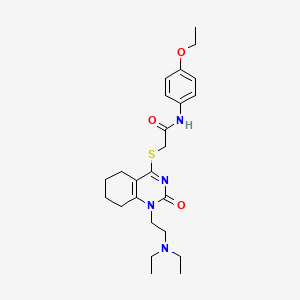
![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)

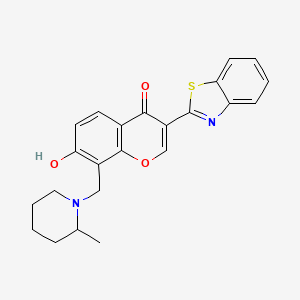

![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)
